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Introduction
The InaD-like protein (INADL), a human homolog of the Drosophila melanogaster Inactivation

no afterpotential D (InaD) protein, is a crucial scaffolding molecule characterized by the

presence of multiple PDZ domains.[1] These domains function as protein-protein interaction

modules, enabling INADL to assemble and organize multimeric signaling complexes at specific

subcellular locations, such as tight junctions and the apical membrane of epithelial cells.[1] Its

role in maintaining cell polarity and coordinating signaling cascades makes it a protein of

significant interest in various physiological and pathological processes.[2] Understanding the

interaction partners of INADL is key to elucidating its function in cellular signaling.

Immunoprecipitation (IP) is a powerful technique to isolate INADL and its interacting partners

from complex cellular lysates.[3] This document provides a detailed protocol for the

immunoprecipitation of INADL, intended to guide researchers in studying its protein-protein

interactions.

Key Experimental Data
While specific quantitative data for every interaction is highly dependent on the cell type and

experimental conditions, the following table provides a representative summary of potential

results from an INADL co-immunoprecipitation experiment followed by mass spectrometry-

based protein identification.
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Bait Protein
Identified
Interacting Protein

Cellular Function

Relative
Abundance
(Normalized
Spectral Counts)

INADL PATJ

Tight Junction

Formation, Cell

Polarity

150

INADL PALS1 (MPP5)
Cell Polarity, Vesicular

Trafficking
125

INADL CRB3
Apical Membrane

Organization
110

INADL ZO-3 (TJP3)
Tight Junction

Assembly
90

INADL
TRP Channel Family

Member
Ion Transport 75

Experimental Protocol: Immunoprecipitation of
INADL
This protocol outlines the steps for the immunoprecipitation of native INADL from cultured

mammalian cells.

Materials and Reagents:

Cultured mammalian cells expressing INADL (e.g., Caco-2, MDCK)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)

Anti-INADL Antibody (species and isotype matched to Protein A/G beads)
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Isotype Control IgG

Protein A/G Agarose or Magnetic Beads

Wash Buffer (Lysis Buffer with 0.1% NP-40)

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Neutralization Buffer (1 M Tris-HCl, pH 8.5)

Microcentrifuge tubes

Rotating platform or shaker

Microcentrifuge

Procedure:

Cell Lysis:

1. Wash cultured cells twice with ice-cold PBS.[4]

2. Aspirate PBS completely and add ice-cold Lysis Buffer (with freshly added protease

inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish).

3. Incubate on ice for 15-30 minutes with occasional gentle rocking to ensure complete lysis.

4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

6. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

Pre-clearing the Lysate (Optional but Recommended):

1. Add 20-30 µL of Protein A/G bead slurry to the cell lysate.

2. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
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3. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

4. Transfer the supernatant to a fresh, pre-chilled tube.

Immunoprecipitation:

1. Add the primary anti-INADL antibody to the pre-cleared cell lysate (the optimal amount

should be empirically determined, typically 1-5 µg).

2. As a negative control, add an equivalent amount of isotype control IgG to a separate tube

of pre-cleared lysate.

3. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

4. Add 30-50 µL of Protein A/G bead slurry to each tube and continue to incubate with gentle

rotation for another 1-2 hours at 4°C.

Washing:

1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

2. Carefully remove and discard the supernatant.

3. Resuspend the beads in 1 mL of ice-cold Wash Buffer.

4. Repeat the centrifugation and wash steps three to five times to remove non-specifically

bound proteins.

Elution:

1. For SDS-PAGE Analysis: After the final wash, remove all supernatant and add 30-50 µL of

1X SDS-PAGE sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10

minutes to elute and denature the proteins. The supernatant is ready for loading onto a

gel.

2. For Mass Spectrometry or Functional Assays (Native Elution): Add 50-100 µL of Elution

Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) and incubate for 5-10 minutes at room

temperature with gentle agitation. Pellet the beads and immediately transfer the
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supernatant to a new tube containing 5-10 µL of Neutralization Buffer to restore a neutral

pH.

Visualizing Experimental Workflows and Pathways
Diagram 1: Immunoprecipitation Workflow
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Caption: Workflow for INADL protein immunoprecipitation.

Diagram 2: Hypothetical INADL Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12377767?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377767?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. InaD-like protein - Wikipedia [en.wikipedia.org]

2. WikiGenes - INADL - InaD-like (Drosophila) [wikigenes.org]

3. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

4. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

To cite this document: BenchChem. [Application Notes and Protocols for InaD-like (INADL)
Protein Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377767#insa-protein-immunoprecipitation-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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